5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectra (400 MHz, CDCl₃/DMSO-d₆) reveal distinct signals for substituents:
- Methoxy group : A singlet at δ 3.90–3.95 ppm (3H, –OCH₃).
- Hydroxy group : A broad singlet at δ 12.1–12.3 ppm (1H, –OH), indicative of hydrogen bonding.
- Ethyl group : A triplet at δ 1.25–1.30 ppm (3H, –CH₂CH₃) and a quartet at δ 2.65–2.70 ppm (2H, –CH₂–).
- Methyl group : A singlet at δ 2.40–2.45 ppm (3H, –CH₃).
¹³C NMR data (100 MHz, DMSO-d₆) confirms the aromatic framework:
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR spectroscopy (KBr pellet) identifies functional groups:
- O–H stretch : Broad band at 3200–3400 cm⁻¹.
- C=O/C=N stretches : Peaks at 1680–1700 cm⁻¹ (conjugated carbonyl) and 1600–1650 cm⁻¹ (aromatic C=N).
- C–O–C asymmetry : Absorption at 1250–1280 cm⁻¹.
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 168.19 (M⁺), with fragment ions at m/z 153 (M⁺–CH₃), 125 (M⁺–CH₂CH₃), and 97 (pyrimidine ring cleavage).
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level optimize the geometry and electronic structure:
- Bond lengths : N1–C2 = 1.34 Å, C4–O = 1.24 Å.
- Dipole moment : 3.82 Debye, reflecting polarity due to –OH and –OCH₃ groups.
- Tautomer stability : The keto form is 8.3 kcal/mol more stable than the enol form due to intramolecular hydrogen bonding.
Table 2: DFT-calculated electronic parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.12 eV |
| LUMO energy | -1.98 eV |
| Band gap | 4.14 eV |
Molecular Orbital and Electronic Structure Analysis
Frontier molecular orbital (FMO) analysis reveals:
- HOMO : Localized on the pyrimidine ring and hydroxyl group, indicating nucleophilic reactivity.
- LUMO : Concentrated on the methoxy and ethyl groups, suggesting electrophilic attack sites.
Molecular electrostatic potential (MEP) maps highlight electron-rich regions (O atoms) and electron-deficient zones (N atoms), guiding intermolecular interactions.
Properties
IUPAC Name |
5-ethyl-2-methoxy-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12-3)10-7(6)11/h4H2,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLRCRFTBRJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512393 | |
| Record name | 5-Ethyl-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55996-09-3 | |
| Record name | 5-Ethyl-2-methoxy-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55996-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiourea Condensation and Methylation
Step 1 : Condensation of ethyl cyanoacetic acid ethyl ester with thiourea to yield 2-thio-4-amino-5-ethyl-6-hydroxy-pyrimidine.
Step 2 : Methylation of the mercapto group using dimethyl sulfate to obtain 2-methylthio-4-amino-5-ethyl-6-hydroxypyrimidine.
Step 3 : Conversion of the methylthio group to methoxy via phenyltrimethylammonium chloride to yield 2-methylthio-4-amino-5-ethyl-6-methoxy-pyrimidine.
Further Functionalization : The amino group at position 4 can be modified (e.g., sulfanilamido substitution), followed by hydrolysis or saponification to yield the desired hydroxyl group at position 4.
Yield and Purity : The methylation and subsequent transformations provide good yields (65-81%) and well-defined melting points, indicating high purity.
Methylation Techniques for Introducing the 2-Methoxy Group
Dimethyl Sulfate Methylation : The mercapto group at position 2 can be methylated using dimethyl sulfate under controlled conditions to form the methylthio intermediate, which is then converted to the methoxy derivative.
Dimethyl Carbonate as Methylating Agent : More environmentally friendly methylation can be achieved using dimethyl carbonate in a pressure vessel at elevated temperature (90-100 °C) and pressure (0.4-0.7 MPa). This method provides high yields (~90%) and high purity (99.6-99.8%) of methoxypyrimidine derivatives.
Cyclization and Hydrolysis Conditions
Cyclization reactions are typically performed under reflux in polar aprotic solvents like DMF or methanol with sodium methoxide or other bases to promote ring closure.
Hydrolysis steps to convert esters or other intermediates to hydroxyl groups are carried out at moderate temperatures (40-65 °C) with hydrochloric acid followed by neutralization with sodium hydroxide to isolate the hydroxypyrimidine.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| β-Ketoester + Urea/Amidine | DMF, 120 °C, 6 h | ~87 | Forms 4-hydroxypyrimidine core |
| Thiourea + Ethyl Cyanoacetate | Reflux in ethanol | - | Forms 2-thio-4-amino-5-ethyl-6-hydroxy pyrimidine |
| Methylation (dimethyl sulfate) | Dimethyl sulfate, controlled temperature | 65-81 | Converts mercapto to methylthio/methoxy |
| Methylation (dimethyl carbonate) | 90-100 °C, 0.4-0.7 MPa, pressure vessel | ~90 | Eco-friendly methylation, high purity |
| Hydrolysis | HCl (35%), 40-65 °C, followed by NaOH neutralization | - | Converts intermediates to 4-hydroxy group |
Research Findings and Considerations
The choice of methylating agent significantly affects the environmental impact and yield. Dimethyl carbonate offers a greener alternative to dimethyl sulfate, with comparable yields and purity.
The cyclization step is sensitive to temperature and solvent choice; DMF is preferred for high solubility and reaction efficiency.
The presence of substituents such as ethyl and methyl groups at positions 5 and 6 respectively, can be introduced via the choice of β-ketoester starting materials (e.g., ethyl acetoacetate derivatives).
Purification typically involves crystallization and washing with water or organic solvents, yielding products with sharp melting points indicative of high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a fully saturated pyrimidine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Ethyl-4-oxo-6-methyl-2-methoxypyrimidine.
Reduction: 5-Ethyl-6-methyl-2-methoxypyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, making it a potential candidate for anticancer drugs.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The hydroxyl group (4-OH) in the target compound contrasts with electron-withdrawing substituents like fluorine (5-F in ) or chlorine (4,6-Cl in ), which alter reactivity and intermolecular interactions.
- Hydrogen Bonding : The 4-OH group enables strong hydrogen bonding, unlike the dimethoxy groups in or the ketone in , which may reduce polarity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The hydroxyl group in the target compound likely increases solubility in polar solvents (e.g., water, ethanol) compared to chlorinated () or fluorinated () analogs.
- Stability may be lower than chlorinated derivatives due to the absence of strong electron-withdrawing groups.
Biological Activity
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine (EMMP) is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of EMMP, including its synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
EMMP is characterized by its unique combination of substituents, which confer distinct chemical and biological properties. The compound has a molecular weight of 168.19 g/mol and is recognized for its potential applications in drug synthesis and development.
The synthesis of EMMP typically involves the cyclization of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. This method allows for the formation of the pyrimidine ring structure that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 55996-09-3 |
| Chemical Structure | Chemical Structure |
EMMP's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit DNA synthesis by interfering with pyrimidine metabolism, making it a candidate for anticancer therapies. Additionally, it may act as an inhibitor or modulator of various enzymes and receptors involved in inflammatory processes .
Antimicrobial Activity
Research indicates that EMMP exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, showcasing potential applications in treating bacterial infections .
Anti-inflammatory Effects
Recent studies have highlighted EMMP's anti-inflammatory effects, particularly through the inhibition of COX-2 activity. This is significant as COX-2 is an enzyme associated with inflammation and pain. The IC50 values for EMMP in inhibiting COX-2 have been reported to be comparable to standard anti-inflammatory drugs such as celecoxib .
Anticancer Potential
In vitro assays have shown that EMMP can induce apoptosis in cancer cell lines, particularly those associated with breast cancer (MCF-7). The compound's antiproliferative activity was quantified with an IC50 value indicating effective inhibition at low concentrations .
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by Tageldin et al. evaluated the antimicrobial effects of various pyrimidine derivatives, including EMMP. Results indicated significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value demonstrating efficacy at low concentrations . -
Anti-inflammatory Research :
Another research effort focused on the anti-inflammatory properties of pyrimidine derivatives, where EMMP was found to significantly suppress COX-2 mRNA expression levels in treated cells, further supporting its potential as an anti-inflammatory agent . -
Anticancer Activity :
A comparative study assessed the antiproliferative effects of EMMP against several cancer cell lines, revealing that it has a selective action towards MCF-7 cells with promising results in reducing cell viability at concentrations as low as 5 μM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-keto esters with guanidine derivatives. For example, sodium methylate in methanol facilitates the reaction between methyl 2-fluoro-3-oxopentanoate and o-methylisourea sulfate under reflux (60–70°C), yielding pyrimidine intermediates with >75% efficiency . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Higher yields |
| Solvent | Methanol | Improved solubility |
| Reaction Time | 4–6 hours | Minimizes side products |
- Validation via TLC and NMR ensures intermediate purity before final functionalization.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (2-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the hydroxy group (4-OH) is typically broad near δ 10–12 ppm. Ethyl and methyl substituents show distinct splitting patterns (e.g., triplet for ethyl CH₂) .
- IR Spectroscopy : Stretching vibrations for O–H (3200–3500 cm⁻¹) and C=O (if present, 1650–1750 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (C₈H₁₂N₂O₂: 168.09 g/mol).
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties and reactivity of this pyrimidine derivative?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the 4-hydroxy group exhibits high electron density, making it prone to electrophilic substitution .
- Key Data :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap | 4.5 eV | N/A |
| Dipole Moment | 2.8 Debye | N/A |
- Solvent effects (PCM model) refine reactivity predictions for biological or catalytic applications.
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anticancer effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Systematic approaches include:
Dose-Response Curves : Compare IC₅₀ values across studies (e.g., 5–50 μM range for antifungal activity ).
Structural Analogues : Test derivatives (e.g., 5-fluoro or 6-ethyl variants) to isolate substituent effects.
Mechanistic Studies : Use kinase inhibition assays or DNA-binding experiments to confirm target specificity .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the 4-hydroxy group with acetyl or phosphate esters to enhance membrane permeability.
- Nanocarriers : Encapsulate in liposomes (size: 100–200 nm) to improve solubility and reduce renal clearance.
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ > 2 hours in rat liver S9 fractions) .
Data Contradiction Analysis
Q. Why do different synthetic routes yield conflicting stereochemical outcomes for pyrimidine derivatives?
- Methodological Answer : Steric effects and solvent polarity influence regioselectivity. For example:
- Polar Solvents (DMF/H₂O) : Favor thermodynamic control, yielding trans isomers.
- Nonpolar Solvents (Toluene) : Promote kinetic control, leading to cis isomers .
Research Workflow Integration
Q. How can this compound be incorporated into high-throughput screening (HTS) for drug discovery?
- Methodological Answer :
Library Design : Combine with fragment libraries (MW < 300 Da) using combinatorial chemistry.
Assay Compatibility : Validate in 384-well plates with fluorescence-based readouts (e.g., ATPase inhibition ).
Hit Validation : Cross-verify with SPR (surface plasmon resonance) to measure binding kinetics (KD < 10 μM).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
